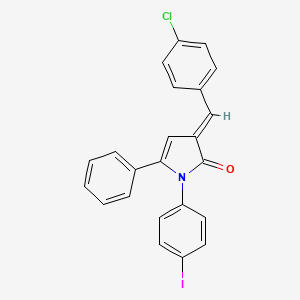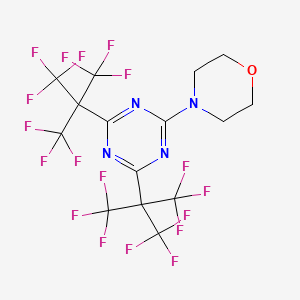![molecular formula C19H20BrNO4 B11692336 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate](/img/structure/B11692336.png)
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups, including an ester, an amide, and an ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the esterification of 4-aminobenzoic acid with 2-methylpropanol to form 2-methylpropyl 4-aminobenzoate. This intermediate is then reacted with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Propyl 4-[2-(3-bromophenoxy)acetamido]benzoate: Similar structure but with a different alkyl group.
2-Methylpropyl 4-[2-(4-bromo-2,6-dimethylphenoxy)acetamido]benzoate: Contains additional methyl groups on the phenoxy ring.
Uniqueness
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups and the presence of the bromine atom, which can be further modified to create a variety of derivatives with different properties and applications.
Propiedades
Fórmula molecular |
C19H20BrNO4 |
|---|---|
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
2-methylpropyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20BrNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
LPZMVRDCLHFJRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate](/img/structure/B11692255.png)
![4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11692273.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692283.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)
![{2-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11692287.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11692294.png)

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)
![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)
![(5Z)-3-benzyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11692315.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)
![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
